

Application Notes and Protocols for D-Galactose-6-O-sulfate Labeling Studies

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Compound of Interest

Compound Name: *D-Galactose-6-O-sulfate sodium salt*

Cat. No.: *B15547629*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting labeling studies with D-Galactose-6-O-sulfate. This document outlines the synthesis of labeled D-Galactose-6-O-sulfate, its application in cellular systems, and the subsequent analysis to elucidate its metabolic fate and role in signaling pathways.

Introduction

D-Galactose-6-O-sulfate is a crucial monosaccharide unit found in various complex carbohydrates, most notably keratan sulfate, a glycosaminoglycan (GAG) involved in cellular recognition, signaling, and extracellular matrix organization.^{[1][2][3]} Labeling studies using isotopic or fluorescently tagged D-Galactose-6-O-sulfate can provide invaluable insights into the biosynthesis of sulfated glycans, the dynamics of their turnover, and their roles in health and disease. This document provides detailed protocols for researchers interested in tracing the metabolic fate and biological functions of this important sulfated sugar.

Data Presentation

Quantitative data from labeling experiments should be meticulously recorded to allow for robust analysis and comparison. The following tables provide a structured format for organizing typical quantitative results.

Table 1: Mass Spectrometry Data for Labeled Metabolites

Metabolite ID	Observed m/z	Predicted m/z (Labeled)	Isotopic Enrichment (%)	Ion Intensity (Arbitrary Units)
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Table 2: Quantification of Labeled D-Galactose-6-O-sulfate Incorporation

Cell Type/Tissue	Treatment Group	Incubation Time (hours)	Labeled D-Galactose-6-O-sulfate Concentration (μM)	Incorporated Label (pmol/mg protein)
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Table 3: Kinetic Parameters of Sulfotransferases

Enzyme	Substrate	Labeled Substrate	K _m (μM)	V _{max} (pmol/min/mg)
CHST1	Galactose	[¹³ C ₆]-Galactose		

Experimental Protocols

Protocol 1: Synthesis of [¹³C₆]-D-Galactose-6-O-sulfate

This protocol describes a chemoenzymatic approach for the synthesis of uniformly labeled [¹³C₆]-D-Galactose-6-O-sulfate.

Materials:

- [U-¹³C₆]-D-Galactose
- ATP (Adenosine triphosphate)
- Galactokinase
- Sulfotransferase (e.g., CHST1)[\[4\]](#)

- PAPS (3'-phosphoadenosine-5'-phosphosulfate)
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
- Purification columns (e.g., size-exclusion, anion-exchange)

Procedure:

- Phosphorylation of [U-¹³C₆]-D-Galactose:
 - Dissolve [U-¹³C₆]-D-Galactose and a molar excess of ATP in the reaction buffer.
 - Add galactokinase to the solution.
 - Incubate at 37°C for 2-4 hours.
 - Monitor the reaction progress by TLC or HPLC.
- Sulfation of [U-¹³C₆]-D-Galactose-1-phosphate:
 - To the reaction mixture from the previous step, add PAPS and a suitable sulfotransferase (e.g., CHST1).[\[4\]](#)
 - Incubate at 37°C for 4-6 hours.
 - Monitor the formation of the sulfated product.
- Purification:
 - Purify the labeled D-Galactose-6-O-sulfate using a combination of size-exclusion and anion-exchange chromatography to remove enzymes, unreacted substrates, and byproducts.
- Characterization:
 - Confirm the identity and purity of the final product using Mass Spectrometry and NMR spectroscopy.[\[5\]](#)[\[6\]](#)

Protocol 2: Metabolic Labeling of Cells with [$^{13}\text{C}_6$]-D-Galactose-6-O-sulfate

This protocol details the procedure for introducing labeled D-Galactose-6-O-sulfate into cultured cells to trace its incorporation into glycans.

Materials:

- Cultured cells of interest
- Complete cell culture medium
- Sulfate-free cell culture medium
- [$^{13}\text{C}_6$]-D-Galactose-6-O-sulfate
- Phosphate-buffered saline (PBS)
- Cell lysis buffer
- Protease inhibitors

Procedure:

- Cell Culture:
 - Culture cells to 70-80% confluency in their standard growth medium.
- Sulfate Starvation (Optional but Recommended):
 - Aspirate the standard medium and wash the cells twice with warm PBS.
 - Incubate the cells in sulfate-free medium for 12-24 hours to enhance the uptake and incorporation of the labeled sulfate donor.
- Metabolic Labeling:

- Prepare the labeling medium by supplementing the sulfate-free medium with the desired concentration of [$^{13}\text{C}_6$]-D-Galactose-6-O-sulfate (typically in the μM to mM range).
- Aspirate the starvation medium and add the labeling medium to the cells.
- Incubate for the desired period (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO_2 .
- Cell Lysis and Protein Extraction:
 - At the end of the incubation period, wash the cells three times with ice-cold PBS.
 - Lyse the cells using a suitable lysis buffer containing protease inhibitors.
 - Collect the cell lysate and determine the protein concentration.
- Isolation of Glycans/Glycoproteins:
 - Proceed with established protocols for the isolation of total glycans, specific glycoproteins, or GAGs from the cell lysate for subsequent analysis.

Protocol 3: Analysis of Labeled Glycans by Mass Spectrometry

This protocol outlines the general steps for analyzing the incorporation of [$^{13}\text{C}_6$]-D-Galactose-6-O-sulfate into cellular glycans using mass spectrometry.

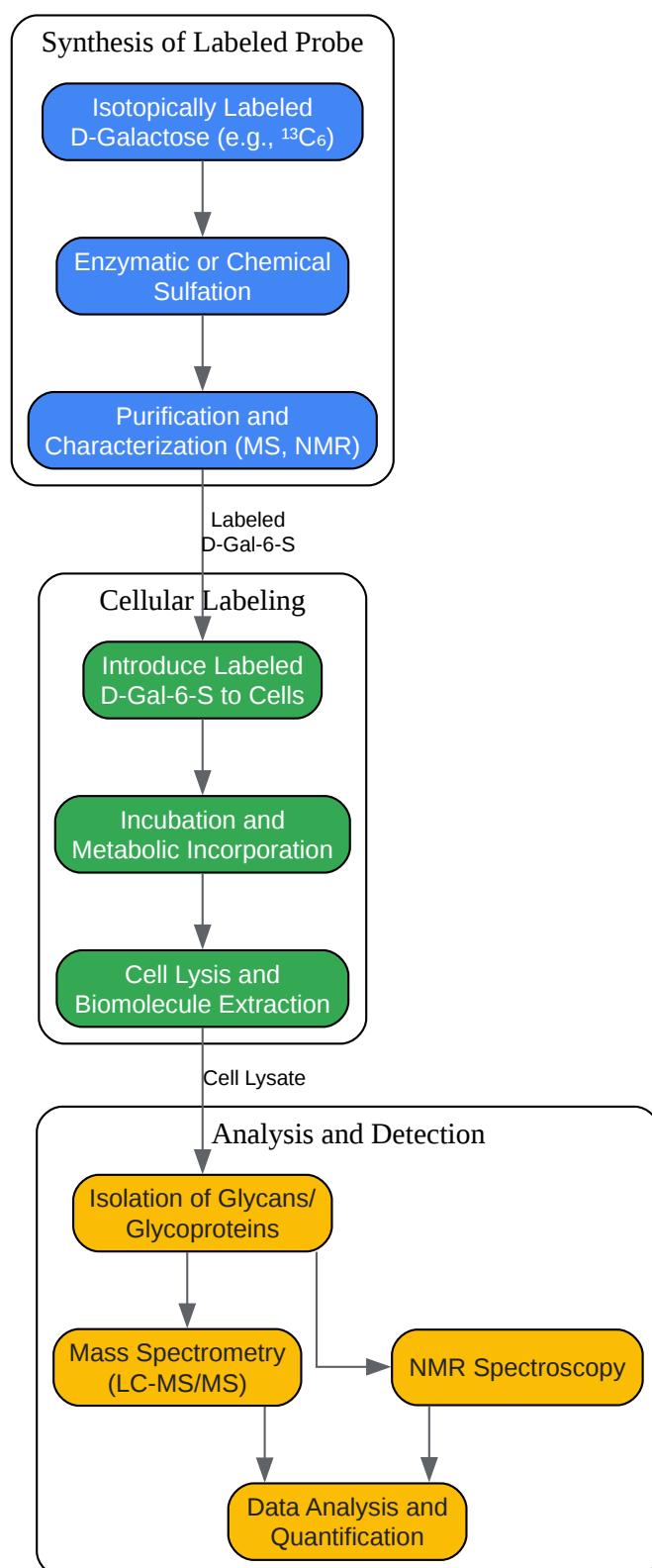
Materials:

- Isolated labeled glycans/glycoproteins
- Enzymes for glycan release and digestion (e.g., PNGase F, chondroitinase)
- Mass spectrometer (e.g., MALDI-TOF, ESI-QTOF)
- Appropriate matrices for MALDI-MS

Procedure:

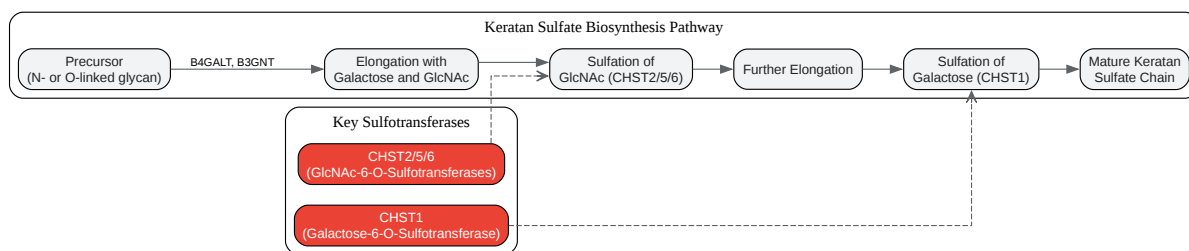
- Glycan Release and Digestion:
 - Release N-glycans from glycoproteins using PNGase F.
 - Digest GAGs into disaccharides using specific lyases (e.g., keratanase, chondroitinase).
- Sample Preparation for Mass Spectrometry:
 - Purify and desalt the released glycans or disaccharides.
 - For MALDI-MS, co-crystallize the sample with a suitable matrix on the target plate.
 - For ESI-MS, dissolve the sample in an appropriate solvent for infusion or LC-MS analysis.
- Mass Spectrometry Analysis:
 - Acquire mass spectra in the appropriate mode (positive or negative ion) to detect the labeled glycans.
 - The mass shift corresponding to the incorporation of the ^{13}C label will indicate the presence of the labeled D-Galactose-6-O-sulfate in the analyzed molecules.
 - Perform tandem mass spectrometry (MS/MS) for structural elucidation and confirmation of the label's position.[\[5\]](#)[\[7\]](#)

Visualizations



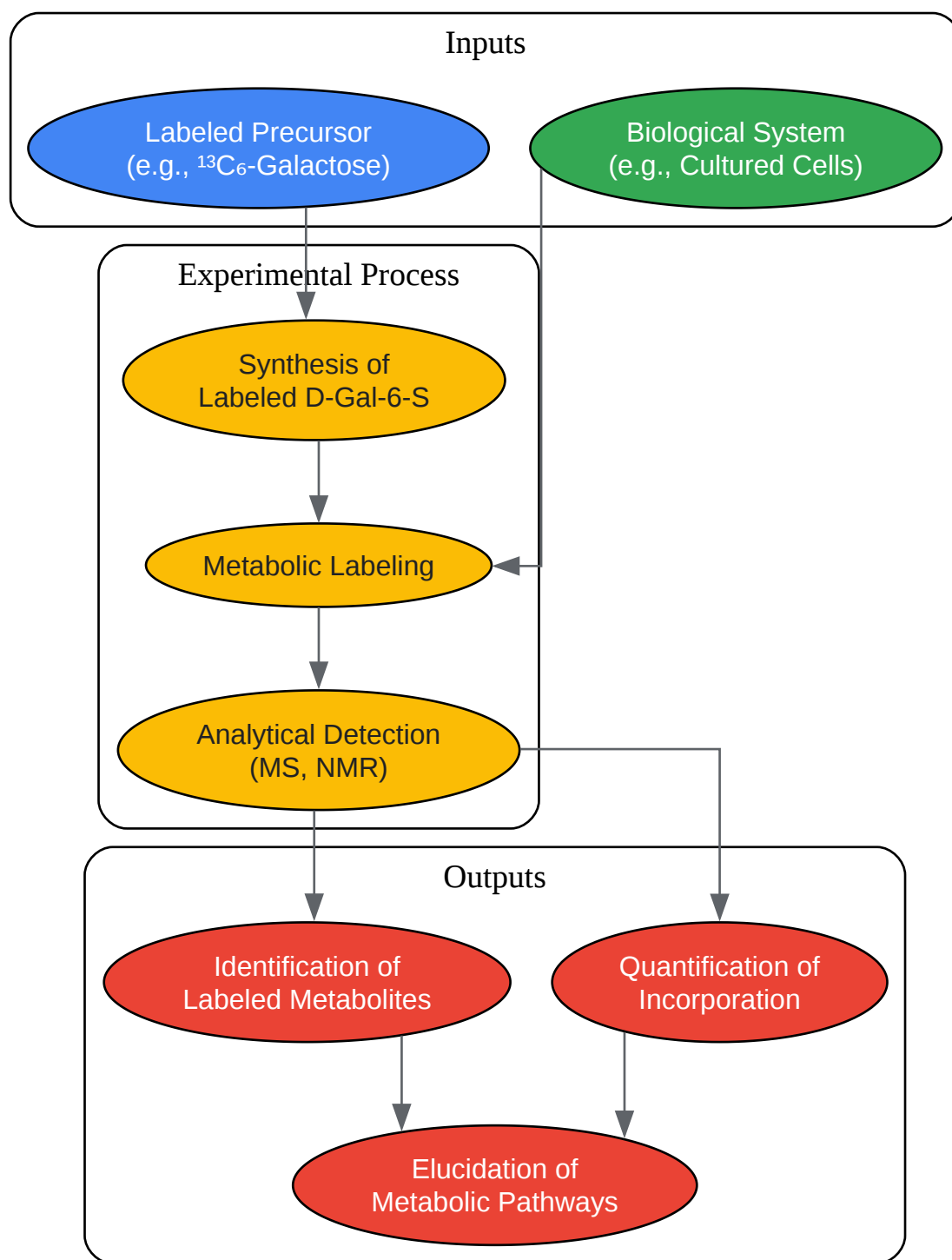
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Caption: Experimental workflow for D-Galactose-6-O-sulfate labeling studies.



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Caption: Key steps in the Keratan Sulfate biosynthesis pathway.^{[1][2][3]}



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Caption: Logical flow from inputs to outputs in labeling studies.

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